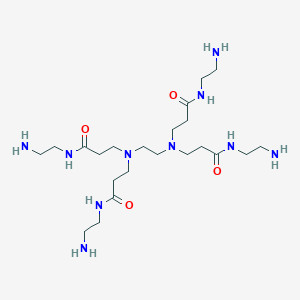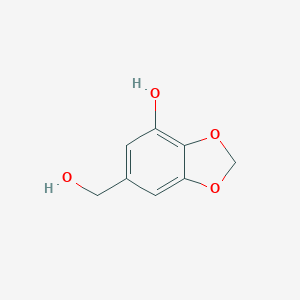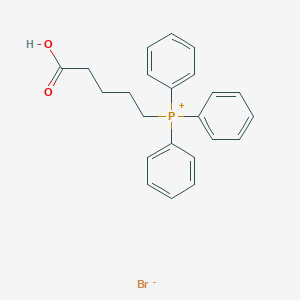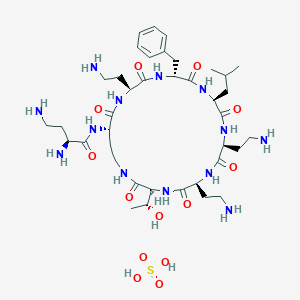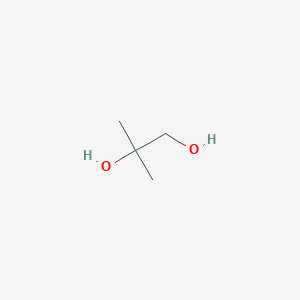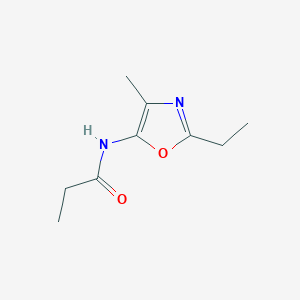
N-(2-Ethyl-4-methyloxazol-5-yl)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Ethyl-4-methyloxazol-5-yl)propionamide, also known as EMOP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EMOP is a derivative of the amino acid proline and has been shown to exhibit various biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of N-(2-Ethyl-4-methyloxazol-5-yl)propionamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-(2-Ethyl-4-methyloxazol-5-yl)propionamide has been shown to interact with various proteins, including enzymes and receptors, which may be involved in its therapeutic effects.
Effets Biochimiques Et Physiologiques
N-(2-Ethyl-4-methyloxazol-5-yl)propionamide has been shown to exhibit various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and modulation of neurotransmitter levels. N-(2-Ethyl-4-methyloxazol-5-yl)propionamide has also been shown to have anxiolytic and antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-Ethyl-4-methyloxazol-5-yl)propionamide has several advantages for use in lab experiments, including its stability and ease of synthesis. However, its low solubility in water can make it difficult to use in certain experiments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several potential future directions for research on N-(2-Ethyl-4-methyloxazol-5-yl)propionamide. One area of interest is the development of new therapies for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanisms of action of N-(2-Ethyl-4-methyloxazol-5-yl)propionamide and its potential therapeutic applications in various fields, including oncology and immunology. Finally, more research is needed to determine the potential side effects of N-(2-Ethyl-4-methyloxazol-5-yl)propionamide and to develop methods for optimizing its use in lab experiments and potential clinical applications.
Méthodes De Synthèse
N-(2-Ethyl-4-methyloxazol-5-yl)propionamide can be synthesized through a multi-step process involving the reaction of proline with various reagents. One common method involves the reaction of proline with ethyl chloroformate and sodium methoxide, followed by the addition of 2-amino-4-methyl-5-oxazolecarboxylic acid.
Applications De Recherche Scientifique
N-(2-Ethyl-4-methyloxazol-5-yl)propionamide has been studied for its potential therapeutic applications in various fields, including neurology, oncology, and immunology. In neurology, N-(2-Ethyl-4-methyloxazol-5-yl)propionamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, N-(2-Ethyl-4-methyloxazol-5-yl)propionamide has been shown to inhibit the growth of cancer cells and may be useful in the development of new cancer treatments. In immunology, N-(2-Ethyl-4-methyloxazol-5-yl)propionamide has been shown to modulate the immune response and may be useful in the treatment of autoimmune diseases.
Propriétés
Numéro CAS |
132334-45-3 |
|---|---|
Nom du produit |
N-(2-Ethyl-4-methyloxazol-5-yl)propionamide |
Formule moléculaire |
C9H14N2O2 |
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
N-(2-ethyl-4-methyl-1,3-oxazol-5-yl)propanamide |
InChI |
InChI=1S/C9H14N2O2/c1-4-7(12)11-9-6(3)10-8(5-2)13-9/h4-5H2,1-3H3,(H,11,12) |
Clé InChI |
RGSOWOOOBQUHKJ-UHFFFAOYSA-N |
SMILES |
CCC1=NC(=C(O1)NC(=O)CC)C |
SMILES canonique |
CCC1=NC(=C(O1)NC(=O)CC)C |
Synonymes |
Propanamide, N-(2-ethyl-4-methyl-5-oxazolyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



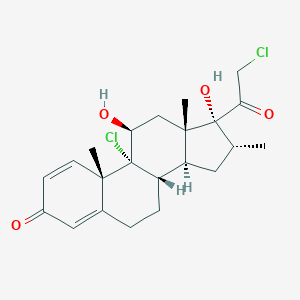
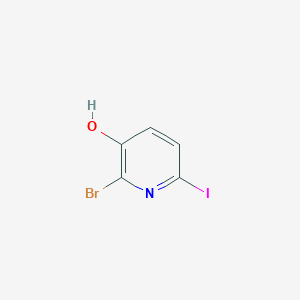
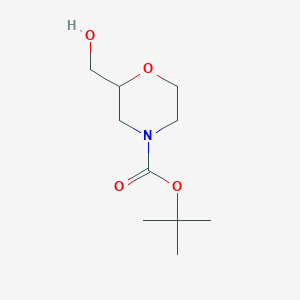
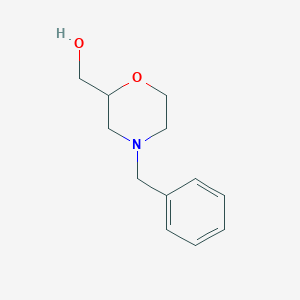
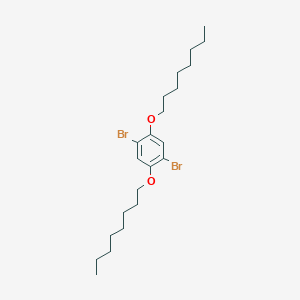
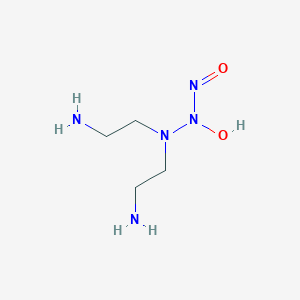
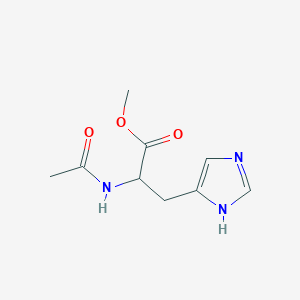
![4-[(5-Methyl-1h-Pyrazol-3-Yl)amino]-2-Phenylphthalazin-1(2h)-One](/img/structure/B142215.png)

